

Spectroscopic and Synthetic Profile of N-cyclopropylthian-4-amine: A Technical Guide

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Compound of Interest		
Compound Name:	N-cyclopropylthian-4-amine	
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Disclaimer: The spectroscopic data presented in this document is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is intended to serve as a reference and guide for the synthesis and characterization of **N-cyclopropylthian-4-amine**. Actual experimental values may vary.

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **N-cyclopropylthian-4-amine**, a novel secondary amine with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route via reductive amination and details the standard operating procedures for acquiring and interpreting the NMR, IR, and MS data. All predicted quantitative data are presented in tabular format for clarity and ease of comparison. Additionally, a workflow for the synthesis and characterization of the title compound is provided in the form of a Graphviz diagram. This guide is intended to be a valuable resource for researchers involved in the synthesis, characterization, and application of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-cyclopropylthian-4- amine**. These predictions are based on the analysis of its chemical structure, which comprises



a thiane ring, a cyclopropyl group, and a secondary amine functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N-cyclopropylthian-4-amine (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.80 - 2.95	m	2H	Thiane H _{2e} , H _{6e}
~2.65 - 2.75	m	2H	Thiane H _{2a} , H _{6a}
~2.40 - 2.50	m	1H	Thiane H₄
~2.10 - 2.20	m	1H	Cyclopropyl H1
~1.80 - 1.95	m	2H	Thiane H _{3e} , H _{5e}
~1.60 (broad s)	S	1H	N-H
~1.45 - 1.55	m	2H	Thiane H _{3a} , H _{5a}
~0.40 - 0.50	m	2H	Cyclopropyl H ₂ ', H ₃ ' (cis)
~0.30 - 0.40	m	2H	Cyclopropyl H2', H3' (trans)

Table 2: Predicted ¹³C NMR Data for N-cyclopropylthian-4-amine (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~55.0	Thiane C4
~35.0	Thiane C ₂ , C ₆
~32.0	Thiane C₃, C₅
~30.0	Cyclopropyl C ₁
~5.0	Cyclopropyl C ₂ , C ₃



Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-cyclopropylthian-4-amine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3350	Weak-Medium, Sharp	N-H stretch[1][2]
~3080	Medium	C-H stretch (cyclopropyl)
~2920, ~2850	Strong	C-H stretch (aliphatic)
~1450	Medium	CH ₂ scissoring
~1120	Medium	C-N stretch[3]
~1020	Medium	C-C stretch (cyclopropyl ring)
~680	Medium-Strong	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **N-cyclopropylthian-4-amine** (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
157	~40	[M] ⁺ (Molecular Ion)
142	~10	[M - CH ₃]+
128	~100	[M - C_2H_5] ⁺ (α -cleavage of thiane ring)
114	~30	[M - C₃H₅]+ (loss of cyclopropyl)
84	~60	[Thiane ring fragment]+
56	~50	[C₃H₅NH]+

Experimental Protocols



The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of **N-cyclopropylthian-4-amine**.

Synthesis: Reductive Amination of Thian-4-one

- To a solution of thian-4-one (1.16 g, 10 mmol) in 50 mL of anhydrous methanol, cyclopropylamine (0.71 g, 12.5 mmol) is added.
- The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.
- Sodium cyanoborohydride (0.94 g, 15 mmol) is then added portion-wise over 15 minutes.[4]
- The reaction is stirred at room temperature for an additional 24 hours.
- The solvent is removed under reduced pressure.
- The residue is taken up in 50 mL of 2 M aqueous sodium hydroxide and extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford N-cyclopropylthian-4-amine as a colorless oil.

NMR Spectroscopy

- A 10-15 mg sample of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5][6]
- The solution is transferred to a 5 mm NMR tube.
- 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer at 298 K.[5]
- ¹H NMR data are acquired with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second.



 ¹³C NMR data are acquired with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.

IR Spectroscopy

- A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
- Alternatively, for a solid sample, a Nujol mull would be prepared.
- The IR spectrum is recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
- The data is collected by averaging 32 scans with a resolution of 4 cm⁻¹.

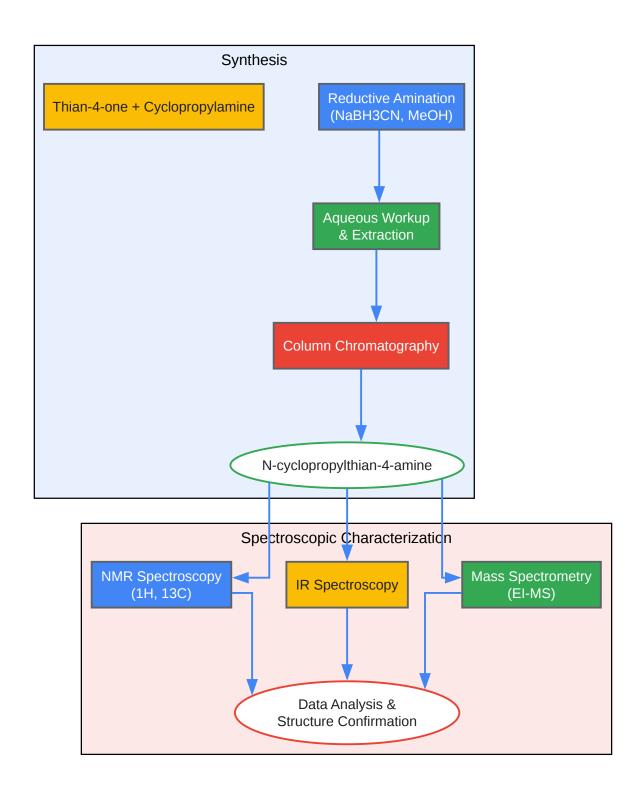
Mass Spectrometry

- The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in methanol if coupled with a gas chromatograph.
- Electron ionization (EI) is performed at 70 eV.[8][9][10]
- The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.
- The resulting fragmentation pattern is analyzed to confirm the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of **N-cyclopropylthian-4-amine** to its full spectroscopic characterization.





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Synthesis and Characterization Workflow



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